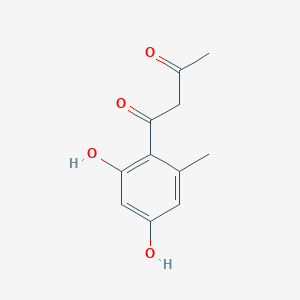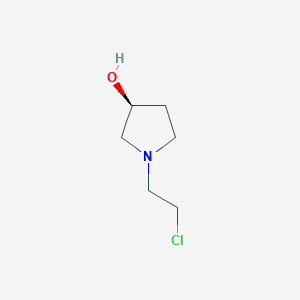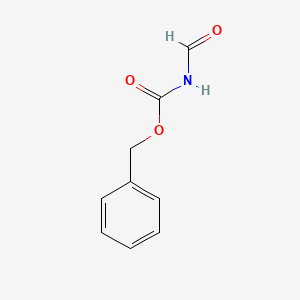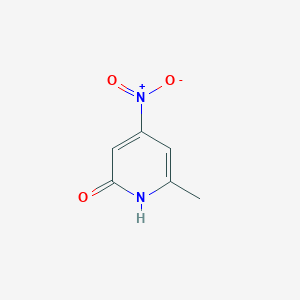![molecular formula C8H6BrN3O2 B13025103 5-Bromo-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylicacid](/img/structure/B13025103.png)
5-Bromo-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Méthodes De Préparation
The synthesis of 5-Bromo-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the condensation of aminopyrazole with a suitable β-enaminone derivative under specific reaction conditions. The reaction proceeds via an addition–elimination mechanism (aza-Michael type), where the NH₂-group of the starting aminopyrazole bonds with the Cβ of the β-enaminone . Industrial production methods may involve microwave irradiation to enhance the efficiency and yield of the reaction .
Analyse Des Réactions Chimiques
5-Bromo-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Electrophilic Addition: The carbanion generated from the reaction with butyllithium can undergo electrophilic addition.
Common reagents used in these reactions include butyllithium, various nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-Bromo-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s photophysical properties make it useful in bioimaging and as a fluorescent probe.
Mécanisme D'action
The mechanism of action of 5-Bromo-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s photophysical properties are influenced by the presence of electron-donating or electron-withdrawing groups on the fused ring, which affect its absorption and emission behaviors . In medicinal applications, the compound may inhibit certain enzymes, leading to its potential use as an antitumor agent .
Comparaison Avec Des Composés Similaires
5-Bromo-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine
These compounds share similar structural motifs but differ in their substituents, which can significantly affect their chemical and photophysical properties. The unique combination of bromine and methyl groups in 5-Bromo-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid contributes to its distinct reactivity and applications.
Propriétés
Formule moléculaire |
C8H6BrN3O2 |
|---|---|
Poids moléculaire |
256.06 g/mol |
Nom IUPAC |
5-bromo-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C8H6BrN3O2/c1-4-2-6(9)11-7-5(8(13)14)3-10-12(4)7/h2-3H,1H3,(H,13,14) |
Clé InChI |
MMBSMBUPHHCRLB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC2=C(C=NN12)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


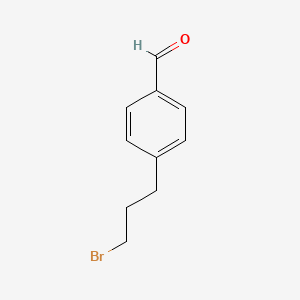
![2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acetic acid](/img/structure/B13025029.png)

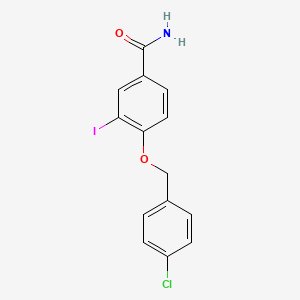
![2-(Tert-butoxycarbonyl)-4-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13025043.png)
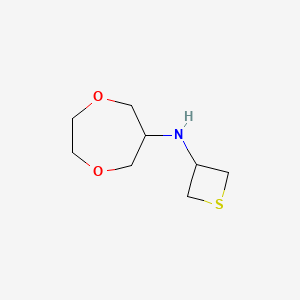

![2,2,2-Trifluoro-1-[6-(piperazin-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B13025071.png)
